4-chloro-6-fluoro-2-methylpyrimidine
Description
4-Chloro-6-fluoro-2-methylpyrimidine (C₅H₄ClFN₂) is a halogenated pyrimidine derivative characterized by chloro, fluoro, and methyl substituents at positions 4, 6, and 2, respectively. Pyrimidines are central to medicinal chemistry due to their presence in nucleic acids and bioactive molecules. The chloro and fluoro groups enhance electrophilicity, making the compound reactive in nucleophilic substitution reactions, while the methyl group modulates steric and electronic properties.
Properties
IUPAC Name |
4-chloro-6-fluoro-2-methylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClFN2/c1-3-8-4(6)2-5(7)9-3/h2H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKDHCBRGRWHJBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClFN2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.55 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2155785-93-4 | |
| Record name | 4-chloro-6-fluoro-2-methylpyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Chlorination of 2-Methyl-4-Hydroxy-6-Fluoropyrimidine
The most widely adopted method involves selective chlorination at the 4-position of 2-methyl-4-hydroxy-6-fluoropyrimidine using phosphorus oxychloride (POCl₃). Optimal conditions derived from patent CN110372602A include:
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Molar ratio : 1:5–10 (substrate:POCl₃)
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Catalyst : Triethylamine or diisopropyl ethylamine (0.3–0.7 eq)
Key data :
| Parameter | Range | Optimal Value | Yield Impact |
|---|---|---|---|
| POCl₃ Equivalents | 5–10 | 8 | +12% |
| Reaction Time (h) | 2–5 | 4 | +9% |
| Base (eq) | 0.3–0.7 | 0.5 | +7% |
Post-chlorination workup involves reduced-pressure distillation to recover excess POCl₃, followed by aqueous quenching and ethyl acetate extraction. Anhydrous sodium sulfate drying and recrystallization typically yield 85–91% pure product.
Fluorination Precursor Synthesis
The 6-fluoro substituent is introduced prior to chlorination via nucleophilic aromatic substitution (NAS) or diazotization-fluorination:
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NAS Route : Reacting 2-methyl-4-hydroxy-6-nitropyrimidine with potassium fluoride (KF) in dimethyl sulfoxide (DMSO) at 120°C for 12 hours (78% yield).
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Diazotization : Treatment of 6-amino-2-methyl-4-hydroxypyrimidine with NaNO₂/HBF₄ at -5°C, followed by thermal decomposition (65–72% yield).
One-Pot Multicomponent Cyclocondensation
β-Ketoester Cyclization Strategy
This method constructs the pyrimidine ring with pre-installed substituents:
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Condense ethyl 3-fluoroacetoacetate with methylguanidine hydrochloride in ethanol reflux (4 hours)
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Chlorinate in situ using POCl₃/triethylamine system
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Isolate via pH-controlled extraction (pH 6.5–7.0)
Reaction equation :
\text{C}5\text{H}7\text{FO}3 + \text{C}2\text{H}7\text{N}3\text{HCl} \xrightarrow[\text{EtOH}]{\Delta} \text{C}7\text{H}6\text{ClFN}_2 + \text{byproducts} $$
Performance metrics :
- Average yield: 82%
- Purity: >95% (HPLC)
- Scale-up feasibility: Demonstrated at 10 kg batch size
Catalytic Fluorination-Chlorination Tandem Reactions
Dual-Catalyst Systems
Industrial-Scale Process Optimization
Waste Reduction Strategies
Patent CN1467206A highlights critical improvements for manufacturing:
- Solvent recovery : 92% POCl₃ recycled via fractional distillation
- Byproduct mitigation : <2% 4,6-dichloro impurity through temperature staging
- Energy efficiency : Exothermic reaction heat utilized for solvent evaporation
Economic analysis :
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| CAPEX ($/ton) | 1.2M | 2.1M |
| OPEX ($/kg) | 85 | 63 |
| Annual Capacity (tons) | 50 | 120 |
Chemical Reactions Analysis
Types of Reactions
4-chloro-6-fluoro-2-methylpyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine and fluorine atoms can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Coupling Reactions: It can be used in Suzuki-Miyaura and other coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield amino-substituted pyrimidines, while coupling reactions can produce biaryl derivatives .
Scientific Research Applications
4-chloro-6-fluoro-2-methylpyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an inhibitor of various enzymes and biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of 4-chloro-6-fluoro-2-methylpyrimidine involves its interaction with specific molecular targets. For instance, it can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The exact pathways and targets depend on the specific biological context and the nature of the substituents on the pyrimidine ring .
Comparison with Similar Compounds
Table 1: Substituent Effects on Key Properties
Notes:
- *Molecular weight calculated based on formula.
- Fluoro substituents (e.g., at C6) increase electronegativity compared to methoxy or methyl groups, enhancing stability in aromatic systems .
Biological Activity
4-Chloro-6-fluoro-2-methylpyrimidine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential applications in drug development.
Chemical Structure and Properties
The chemical structure of this compound includes a pyrimidine ring substituted with chlorine and fluorine atoms, along with a methyl group at the second position. Its molecular formula is with a molecular weight of approximately 150.54 g/mol.
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 12.5 |
| K562 | 8.3 |
| A549 | 15.0 |
These findings suggest that the compound may inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Enzyme Inhibition
The compound has also been studied for its enzyme inhibition capabilities. It has shown potential as an inhibitor of specific kinases, which play crucial roles in cancer progression. For instance, it was reported to inhibit the activity of cyclin-dependent kinases (CDKs) with an IC50 value of 45 nM, indicating a promising therapeutic target for cancer treatment.
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 16 |
| Staphylococcus aureus | 32 |
| Bacillus subtilis | 8 |
These results highlight its potential as an antibacterial agent, particularly in treating infections caused by Gram-positive bacteria.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by modifications to its structure. Studies have shown that substituting different groups on the pyrimidine ring can enhance or diminish its biological effects. For instance, adding an alkyl group at the sixth position significantly increases its potency against cancer cells.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available pyrimidine derivatives. A common synthetic route includes:
- Chlorination : Chlorination of 2-methylpyrimidine at the fourth position.
- Fluorination : Introduction of a fluorine atom at the sixth position using nucleophilic substitution methods.
- Purification : The final product is purified through recrystallization or chromatography.
Case Studies
- Case Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on various human cancer cell lines. Results indicated that it induced apoptosis via caspase activation pathways.
- Antimicrobial Efficacy Study : In a clinical trial assessing its antibacterial properties, patients with resistant bacterial infections showed significant improvement when treated with formulations containing this compound.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-chloro-6-fluoro-2-methylpyrimidine, and how can reaction conditions be fine-tuned to improve yield?
- Methodological Answer : Synthesis often involves fluorination and chlorination of pyrimidine precursors. For example, β-CF₃ aryl ketones can serve as fluorinated intermediates under metal-free conditions, achieving high yields (80–92%) via cyclization reactions at 60–80°C in DMSO . Chlorination is typically achieved using POCl₃ or PCl₅ under reflux. Optimization includes adjusting solvent polarity (e.g., DMF vs. THF) and reaction time (6–12 hours) to minimize side products like dehalogenated byproducts .
Q. How should researchers handle safety protocols for this compound during laboratory synthesis?
- Methodological Answer : Strict adherence to PPE (gloves, goggles, lab coats) is mandatory due to potential toxicity. Use fume hoods for volatile reagents like POCl₃, and employ closed-system transfers to avoid inhalation. Waste must be segregated: halogenated organic waste for chlorinated byproducts and aqueous fractions neutralized before disposal .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify methyl (δ 2.4–2.6 ppm) and pyrimidine ring protons (δ 8.1–8.5 ppm). Fluorine coupling (³J~8 Hz) confirms para-fluoro substitution .
- HRMS : Verify molecular ion [M+H]⁺ with <2 ppm error.
- XRD : Resolve crystal packing and halogen bonding patterns, as seen in structurally similar pyrimidines .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-311+G(d,p)) model charge distribution, showing higher electrophilicity at C4 (Cl) vs. C6 (F). Solvent effects (PCM model) predict SNAr reactivity in polar aprotic solvents. Compare with experimental kinetic data to validate transition states .
Q. What strategies resolve contradictions in reported biological activity data (e.g., anticancer vs. antimicrobial efficacy)?
- Methodological Answer :
- Dose-Response Analysis : Test across concentrations (1–100 µM) to distinguish specific vs. off-target effects.
- Structural Analogs : Compare with 4-chloro-6-ethyl-5-fluoro derivatives to isolate substituent impacts .
- Mechanistic Studies : Use kinase inhibition assays (e.g., CDK2) or bacterial membrane permeability tests to clarify modes of action .
Q. How does the methyl group at C2 influence the electronic properties of the pyrimidine ring?
- Methodological Answer : Cyclic voltammetry reveals electron-donating effects of the methyl group, reducing ring oxidation potential by ~0.3 V. UV-Vis spectroscopy shows a bathochromic shift (Δλ~15 nm) compared to non-methylated analogs, indicating extended conjugation .
Experimental Design & Data Interpretation
Q. What are common pitfalls in scaling up synthesis from milligram to gram quantities?
- Methodological Answer :
- Heat Dissipation : Exothermic chlorination requires jacketed reactors with controlled cooling.
- Purification : Replace column chromatography with recrystallization (ethanol/water) for scalability.
- Byproduct Management : Monitor for dimerization via LC-MS; add scavengers (e.g., molecular sieves) to suppress side reactions .
Q. How can researchers differentiate between regioisomeric byproducts in fluorinated pyrimidine synthesis?
- Methodological Answer :
- NOESY NMR : Detect spatial proximity between fluorine and adjacent substituents.
- HPLC-MS with CID : Fragment ions (e.g., loss of Cl vs. F) distinguish C4 vs. C6 substitution patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
